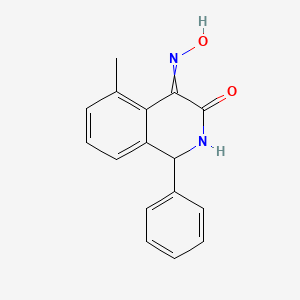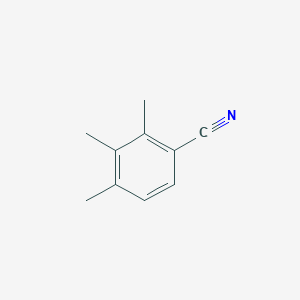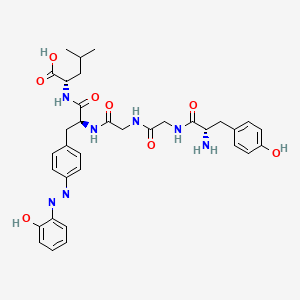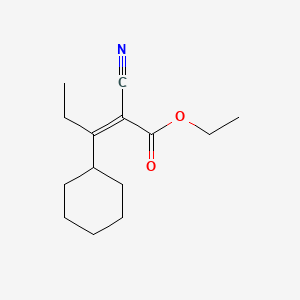
Ethyl 1-cyclohexylpropylidene cyanoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-cyclohexylpropylidene cyanoacetate is an organic compound that features a cyano group, an ester group, and a cyclohexyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-cyclohexylpropylidene cyanoacetate typically involves the reaction of ethyl cyanoacetate with cyclohexylpropylidene derivatives under controlled conditions. One common method is the Knoevenagel condensation, where ethyl cyanoacetate reacts with an aldehyde or ketone in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of phase transfer catalysts can enhance the efficiency of the reaction, allowing for the production of large quantities of the compound with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 1-cyclohexylpropylidene cyanoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the ester group under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various esters, amides, and thioesters.
Aplicaciones Científicas De Investigación
Ethyl 1-cyclohexylpropylidene cyanoacetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound is used in the development of bioactive molecules and as a precursor for enzyme inhibitors.
Industry: The compound is utilized in the production of specialty chemicals, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of ethyl 1-cyclohexylpropylidene cyanoacetate involves its reactivity at the cyano and ester functional groups. The cyano group can undergo nucleophilic addition reactions, while the ester group can participate in hydrolysis and transesterification reactions. These reactions are facilitated by the presence of electron-withdrawing groups that stabilize reaction intermediates.
Comparación Con Compuestos Similares
Ethyl 1-cyclohexylpropylidene cyanoacetate can be compared with other cyanoacetate derivatives such as:
- Ethyl cyanoacetate
- Methyl cyanoacetate
- Ethyl 2-cyano-3-phenylpropanoate
Uniqueness: The presence of the cyclohexyl ring in this compound imparts unique steric and electronic properties, making it distinct from other cyanoacetate derivatives. This structural feature can influence the compound’s reactivity and its interactions with biological targets, potentially leading to novel applications in various fields.
Propiedades
Número CAS |
73806-37-8 |
|---|---|
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
ethyl (Z)-2-cyano-3-cyclohexylpent-2-enoate |
InChI |
InChI=1S/C14H21NO2/c1-3-12(11-8-6-5-7-9-11)13(10-15)14(16)17-4-2/h11H,3-9H2,1-2H3/b13-12- |
Clave InChI |
MYNXVNNFXVBDLI-SEYXRHQNSA-N |
SMILES isomérico |
CC/C(=C(\C#N)/C(=O)OCC)/C1CCCCC1 |
SMILES canónico |
CCC(=C(C#N)C(=O)OCC)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3-(1H-Pyrazol-1-yl)propoxy]phenol](/img/structure/B14439104.png)

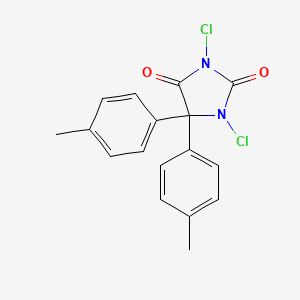
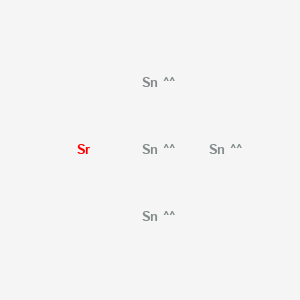
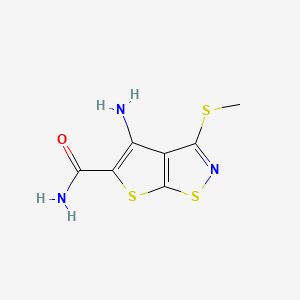
![2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14439133.png)

